Cas no 1245644-03-4 (Methyl (4r)-5-(benzyloxy)-4-methyl-2-oxopentanoate)

Methyl (4R)-5-(benzyloxy)-4-methyl-2-oxopentanoate is a chiral ester compound featuring a benzyl-protected hydroxyl group and a methyl-substituted stereocenter at the 4-position. Its key advantages include its utility as a versatile intermediate in organic synthesis, particularly for the preparation of optically active molecules. The benzyloxy group offers selective deprotection potential, while the methyl ester and keto functionalities provide reactive sites for further derivatization. The (4R)-configuration ensures enantioselectivity in asymmetric synthesis, making it valuable for pharmaceutical and fine chemical applications. Its stability under standard conditions and well-defined stereochemistry enhance reproducibility in complex synthetic routes.
Methyl (4r)-5-(benzyloxy)-4-methyl-2-oxopentanoate structure
1245644-03-4 structure
Product name:Methyl (4r)-5-(benzyloxy)-4-methyl-2-oxopentanoate
CAS No:1245644-03-4
MF:C14H18O4
MW:250.290324687958
CID:854929
PubChem ID:53356960

Methyl (4r)-5-(benzyloxy)-4-methyl-2-oxopentanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl (4r)-5-(benzyloxy)-4-methyl-2-oxopentanoate
    • 1823712-88-4
    • Methyl (R)-5-(benzyloxy)-4-methyl-2-oxopentanoate
    • Methyl (R)-5-benzyloxy-4-methyl-2-oxo-pentanoate
    • methyl (4R)-4-methyl-2-oxo-5-phenylmethoxypentanoate
    • Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate
    • 1245644-03-4
    • Methyl5-(benzyloxy)-4-methyl-2-oxopentanoate
    • Inchi: InChI=1S/C14H18O4/c1-11(8-13(15)14(16)17-2)9-18-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3/t11-/m1/s1
    • InChI Key: OEUPGGUBLKTRDW-LLVKDONJSA-N
    • SMILES: CC(CC(=O)C(=O)OC)COCC1=CC=CC=C1

Computed Properties

  • Exact Mass: 250.12050905g/mol
  • Monoisotopic Mass: 250.12050905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6Ų
  • XLogP3: 2.1

Methyl (4r)-5-(benzyloxy)-4-methyl-2-oxopentanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1763462-1g
Methyl (r)-5-(benzyloxy)-4-methyl-2-oxopentanoate
1245644-03-4 98%
1g
¥420.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1763462-5g
Methyl (r)-5-(benzyloxy)-4-methyl-2-oxopentanoate
1245644-03-4 98%
5g
¥1848.00 2024-08-09

Additional information on Methyl (4r)-5-(benzyloxy)-4-methyl-2-oxopentanoate

Methyl (4R)-5-(benzyloxy)-4-methyl-2-oxopentanoate: A Comprehensive Overview

Methyl (4R)-5-(benzyloxy)-4-methyl-2-oxopentanoate, with the CAS number 1245644-03-4, is a compound of significant interest in the field of pharmaceutical chemistry. This compound, characterized by its specific stereochemistry and functional groups, has garnered attention for its potential applications in drug development and synthetic chemistry. The unique structural features of this molecule make it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

The stereochemical configuration at the 4R position is particularly noteworthy, as it influences the biological activity and metabolic stability of the compound. This aspect is crucial in medicinal chemistry, where the precise three-dimensional arrangement of atoms often dictates a molecule's efficacy and safety profile. The presence of a benzyloxy group at the 5-position adds another layer of complexity, offering opportunities for further functionalization and interaction with biological targets.

In recent years, there has been growing interest in the development of chiral auxiliaries and ligands that can facilitate asymmetric synthesis. Methyl (4R)-5-(benzyloxy)-4-methyl-2-oxopentanoate serves as an excellent building block in this context. Its rigid structure and well-defined stereocenters make it a suitable candidate for constructing more intricate molecular architectures. Researchers have leveraged this compound to develop novel catalysts and methodologies that enhance the efficiency of enantioselective reactions.

The benzyloxy group in Methyl (4R)-5-(benzyloxy)-4-methyl-2-oxopentanoate also plays a critical role in modulating solubility and bioavailability. This feature is particularly important in drug design, where optimizing these properties can significantly improve a candidate molecule's pharmacokinetic profile. The compound's ability to interact with various biological systems makes it a versatile tool for medicinal chemists exploring new therapeutic avenues.

Recent studies have highlighted the potential of Methyl (4R)-5-(benzyloxy)-4-methyl-2-oxopentanoate in the synthesis of bioactive peptides and peptidomimetics. Its structural framework provides a scaffold for introducing diverse functional groups while maintaining stability under various reaction conditions. This has opened up new possibilities for designing molecules that mimic natural peptides, which are often difficult to synthesize but exhibit potent biological activities.

The compound's utility extends beyond its role as an intermediate in drug synthesis. It has been employed in the development of novel materials with applications in nanotechnology and polymer science. The precise control over stereochemistry and functionality allows for the creation of materials with tailored properties, such as specific recognition capabilities or enhanced mechanical strength.

In conclusion, Methyl (4R)-5-(benzyloxy)-4-methyl-2-oxopentanoate is a multifaceted compound with significant implications in pharmaceutical chemistry and beyond. Its unique structural features, combined with its versatility as a synthetic intermediate, make it a valuable asset in both academic research and industrial applications. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play an increasingly important role in shaping the future of medicine and materials science.

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